molecular formula C15H11ClN2OS B2423930 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one CAS No. 899946-43-1

2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B2423930
CAS No.: 899946-43-1
M. Wt: 302.78
InChI Key: TZBDYVNKKWTXEA-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 3-chlorobenzyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 3-chlorobenzyl and thiophen-2-yl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the appropriate halide derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.

    Substitution: NaH, KOtBu, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    2-(3-chlorobenzyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness

2-(3-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the thiophen-2-yl group, which can impart different electronic and steric properties compared to phenyl or furan groups

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-12-4-1-3-11(9-12)10-18-15(19)7-6-13(17-18)14-5-2-8-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDYVNKKWTXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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